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Abstract

PRX933 hydrochloride, also known as BVT-933 and GW876167, is a selective serotonin 2C
(5-HT2C) receptor agonist that has been investigated for its therapeutic potential in managing
obesity. This document provides a comprehensive technical guide on the pharmacokinetics
(PK) and pharmacodynamics (PD) of PRX933 hydrochloride, drawing from available
preclinical and clinical data. It is intended to serve as a resource for researchers and
professionals in the field of drug development.

Introduction

The serotonin 2C (5-HT2C) receptor is a well-established target for appetite suppression.
Agonism at this G-protein coupled receptor, predominantly expressed in the central nervous
system, is known to modulate pathways involved in satiety and food intake. PRX933
hydrochloride was developed as a selective agonist for the 5-HT2C receptor with the aim of
providing a targeted therapeutic approach to weight management.

Pharmacodynamics

The primary mechanism of action of PRX933 hydrochloride is the selective activation of the 5-
HT2C receptor. This interaction initiates a cascade of downstream signaling events that
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ultimately lead to a reduction in appetite and food consumption.

In Vitro Studies

While specific binding affinity (Ki) and functional potency (EC50) values for PRX933
hydrochloride at the 5-HT2C receptor are not publicly available in detail, its classification as a
selective agonist indicates a high affinity and functional activity at this receptor subtype with
lower activity at other serotonin receptors, such as 5-HT2A and 5-HT2B, to minimize potential
side effects.

In Vivo and Clinical Pharmacodynamics

Clinical trial data has provided evidence for the pharmacodynamic effects of PRX933
hydrochloride in humans. In a randomized, double-blind, placebo-controlled, multi-center
study involving obese (BMI 30-40 kg/m 2) but otherwise healthy patients, eight weeks of
treatment with PRX933 hydrochloride resulted in a statistically significant mean reduction in
body weight of 3 kg compared to placebo.[1]

Furthermore, the study revealed a notable effect on blood pressure, with a reduction of
approximately 9 mm Hg observed over the 8-week treatment period.[1] This antihypertensive
effect appeared to have two components: an initial rapid phase within the first two weeks, and a
later, slower phase that was likely associated with the observed weight loss.[1] Interestingly, a
significant reduction in blood pressure (average of 6.7 mmHg) was also observed in patients
who experienced less weight loss than the placebo group, suggesting a direct effect on blood
pressure regulation independent of weight reduction.[1]

The following table summarizes the key pharmacodynamic findings from the clinical trial.

Parameter Result Study Population Duration

Body Weight 3 kg mean reduction Obese Patients 8 weeks
~9 mm Hg mean ]

Blood Pressure Obese Patients 8 weeks

reduction

Table 1. Summary of Clinical Pharmacodynamic Effects of PRX933 Hydrochloride
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Signaling Pathway

The activation of the 5-HT2C receptor by PRX933 hydrochloride is believed to trigger
downstream signaling pathways that modulate the activity of pro-opiomelanocortin (POMC)
neurons in the hypothalamus, a key area of the brain for appetite regulation. This leads to an
increase in the release of a-melanocyte-stimulating hormone (a-MSH), which then acts on
melanocortin 4 receptors (MC4R) to promote a feeling of satiety.

PRX933 Hydrochloride pilEEE Bt 5-HT2C Receptor

Click to download full resolution via product page

Figure 1: Proposed signaling pathway for PRX933 hydrochloride-mediated appetite
suppression.

Pharmacokinetics

The pharmacokinetic profile of PRX933 hydrochloride has been assessed in clinical trials,
although a complete dataset is not publicly available.

Absorption and Distribution

Information from a patent application indicates that in a human clinical trial, a maximum plasma
concentration (Cmax) of over 150 nM was associated with a significant reduction in blood
pressure.[1] This suggests that PRX933 hydrochloride is orally bioavailable and reaches
systemically effective concentrations.

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of PRX933 hydrochloride is
not currently available in the public domain.

Dosing Regimens

In clinical trials, PRX933 hydrochloride was assessed in five different dosing regimens.[1] The
patent literature suggests daily doses ranging from 0.01 to 0.5 mg/kg.[1]
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The following table summarizes the available pharmacokinetic information.

Parameter Value/Observation Source
c > 150 nM (associated with Human Clinical Trial (from
max
blood pressure reduction) patent)[1]
Dosing 0.01 to 0.5 mg/kg/day Patent Literature[1]

Table 2: Summary of Available Pharmacokinetic Data for PRX933 Hydrochloride

Experimental Protocols

While detailed, step-by-step experimental protocols for the studies on PRX933 hydrochloride
are not fully disclosed, the available information allows for a general reconstruction of the
methodologies employed.

Clinical Trial in Obese Patients

Based on the patent information, the clinical trial was a randomized, double-blind, placebo-
controlled, parallel-group, multi-center study.[1]

o Study Population: Obese (BMI 30-40 kg/m 2) but otherwise healthy patients.

o Design: The study included a 2-week single-blind placebo run-in period, followed by an 8-
week treatment period where patients received either PRX933 hydrochloride or a placebo.

» Dosing: Five different active dose groups were evaluated.
e Primary Endpoint: The primary endpoint was the effect on body weight compared to placebo.

e Secondary Endpoints: Other obesity measures, safety, tolerability, and pharmacokinetics
were also assessed.
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Figure 2: Generalized workflow of the clinical trial for PRX933 hydrochloride.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b8069011?utm_src=pdf-body-img
https://www.benchchem.com/product/b8069011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

PRX933 hydrochloride is a selective 5-HT2C receptor agonist that has demonstrated
pharmacodynamic effects consistent with its mechanism of action, leading to weight loss and a
reduction in blood pressure in obese individuals. While the publicly available pharmacokinetic
data is limited, it indicates that the compound achieves clinically relevant plasma
concentrations. The development of PRX933 hydrochloride was not progressed to market,
but the available data contributes to the broader understanding of the therapeutic potential and
challenges associated with targeting the 5-HT2C receptor for the treatment of obesity. Further
detailed publications of the preclinical and clinical data would be invaluable to the scientific
community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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